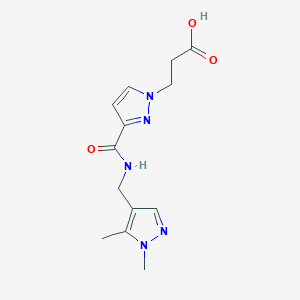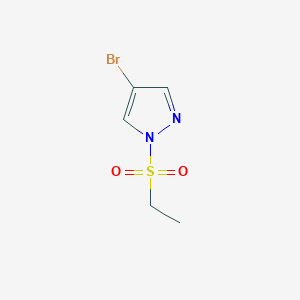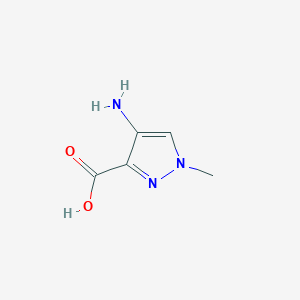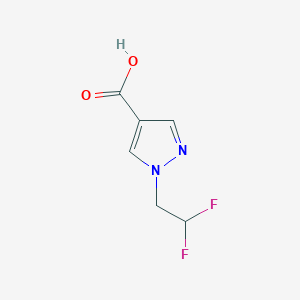
3-(3-(((1,5-Dimethyl-1H-pyrazol-4-yl)methyl)carbamoyl)-1H-pyrazol-1-yl)propanoic acid
Vue d'ensemble
Description
The compound is a derivative of propanoic acid, with a complex pyrazole group attached. Pyrazoles are a class of organic compounds with the formula C3H3N2H. They are characterized by a 5-membered aromatic ring with three carbon atoms and two nitrogen atoms .
Molecular Structure Analysis
The molecular structure of this compound, based on its name, would include a propanoic acid group (a three-carbon chain with a carboxylic acid group at one end), and a complex pyrazole group. The exact structure would depend on the specific locations of the various substituents .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. Some general properties of carboxylic acids and pyrazoles might apply, such as solubility in water and reactivity with bases .Applications De Recherche Scientifique
Synthesis and Structural Analysis
A simple and rapid synthesis method has been reported for propanoic acids like "3-(3-(((1,5-Dimethyl-1H-pyrazol-4-yl)methyl)carbamoyl)-1H-pyrazol-1-yl)propanoic acid", utilizing Meldrum's acid from corresponding carboxaldehydes. These compounds have shown a range of pharmacological activities, including antifungal, antibacterial, and anticoagulant activities. The method provides an efficient route to synthesize heteroaryl propanoic acids with potential medicinal importance (Reddy & Rao, 2006).
Divergent cyclisations of related acetic acids with formyl and acetyl electrophiles have led to the formation of novel cyclic imide products. This reaction pathway highlights the versatility of pyrazole-based compounds in synthesizing a range of biologically interesting molecules (Smyth et al., 2007).
The structural study of pyrazole derivatives, including "3-[5-(4-Chlorophenyl)-1-(4-methoxyphenyl)-1H-pyrazol-3-yl]propionic acid", has provided insights into their crystal packing and hydrogen bonding patterns. These structural analyses are crucial for understanding the chemical behavior and potential applications of such compounds (Kumarasinghe et al., 2009).
Potential Biological Activities
Some derivatives of 3,5-dimethyl-1H-pyrazole have been synthesized and showed significant antibacterial activity, indicating the potential of these compounds in developing new antimicrobial agents (Al-Smaisim, 2012).
Another study synthesized and characterized tripodal amino-acid derivatized pyrazole-based ligands, which were examined for their catalytic properties, especially in the oxidation of catechol to quinone. This suggests potential applications in catalysis and industrial processes (Boussalah et al., 2009).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
3-[3-[(1,5-dimethylpyrazol-4-yl)methylcarbamoyl]pyrazol-1-yl]propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N5O3/c1-9-10(8-15-17(9)2)7-14-13(21)11-3-5-18(16-11)6-4-12(19)20/h3,5,8H,4,6-7H2,1-2H3,(H,14,21)(H,19,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFIBMULQNQCRRX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1C)CNC(=O)C2=NN(C=C2)CCC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101125806 | |
| Record name | 3-[[[(1,5-Dimethyl-1H-pyrazol-4-yl)methyl]amino]carbonyl]-1H-pyrazole-1-propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101125806 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-(((1,5-Dimethyl-1H-pyrazol-4-yl)methyl)carbamoyl)-1H-pyrazol-1-yl)propanoic acid | |
CAS RN |
1006453-95-7 | |
| Record name | 3-[[[(1,5-Dimethyl-1H-pyrazol-4-yl)methyl]amino]carbonyl]-1H-pyrazole-1-propanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1006453-95-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-[[[(1,5-Dimethyl-1H-pyrazol-4-yl)methyl]amino]carbonyl]-1H-pyrazole-1-propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101125806 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![1-[(3-nitro-1H-pyrazol-1-yl)methyl]-1H-pyrazole-4-carboxylic acid](/img/structure/B3070842.png)
![5-Methyl-4-[(5-methyl-3-nitro-1H-pyrazol-1-YL)methyl]isoxazole-3-carboxylic acid](/img/structure/B3070849.png)



![4-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-5-methylisoxazole-3-carboxylic acid](/img/structure/B3070867.png)
![4-{[4-chloro-3-(trifluoromethyl)-1H-pyrazol-1-yl]methyl}benzoic acid](/img/structure/B3070872.png)


